molecular formula C10H13FO B6325294 2-Fluoro-4-isopropoxy-1-methylbenzene CAS No. 1369951-91-6

2-Fluoro-4-isopropoxy-1-methylbenzene

Cat. No.: B6325294
CAS No.: 1369951-91-6
M. Wt: 168.21 g/mol
InChI Key: QJJFCSGASYAWQA-UHFFFAOYSA-N
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Description

2-Fluoro-4-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol . It is a derivative of benzene, featuring a fluorine atom, an isopropoxy group, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of 2-Fluoro-4-isopropoxy-1-methylbenzene may involve large-scale chemical synthesis using similar methods as described above, but optimized for higher yields and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-isopropoxy-1-methylbenzene can undergo various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbons using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.

    Oxidation: Products include phenols or quinones.

    Reduction: Products include the corresponding hydrocarbons.

Scientific Research Applications

2-Fluoro-4-isopropoxy-1-methylbenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-isopropoxy-1-methylbenzene involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or activator of specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxy-1-methylbenzene
  • 2-Fluoro-4-ethoxy-1-methylbenzene
  • 2-Fluoro-4-propoxy-1-methylbenzene

Uniqueness

2-Fluoro-4-isopropoxy-1-methylbenzene is unique due to the presence of the isopropoxy group, which can impart different steric and electronic effects compared to methoxy, ethoxy, or propoxy groups. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

IUPAC Name

2-fluoro-1-methyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJFCSGASYAWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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